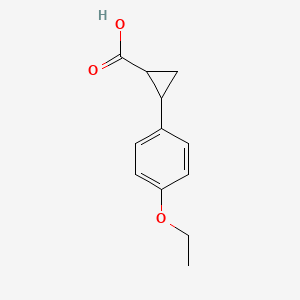![molecular formula C13H18N2O2 B13528424 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline is an organic compound with the molecular formula C13H18N2O2. It is a derivative of morpholine, a heterocyclic amine, and aniline, an aromatic amine. This compound is known for its unique structural features, which include a morpholine ring substituted with two methyl groups and an aniline moiety attached via a carbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethylene glycol with ammonia in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to form morpholine.
Methylation: The morpholine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the two methyl groups at the 2 and 6 positions of the morpholine ring.
Formation of the Carbonyl Group: The methylated morpholine is then reacted with phosgene to introduce the carbonyl group, forming 2,6-dimethylmorpholine-4-carbonyl chloride.
Coupling with Aniline: Finally, the carbonyl chloride is reacted with aniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in forming hydrogen bonds with target molecules, while the morpholine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline
- 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]benzoic acid
- 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenol
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline is unique due to its specific combination of a morpholine ring and aniline moiety connected via a carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(2-aminophenyl)-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8,14H2,1-2H3/t9-,10+ |
InChI-Schlüssel |
JVWLOBQTINYITA-AOOOYVTPSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=CC=C2N |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


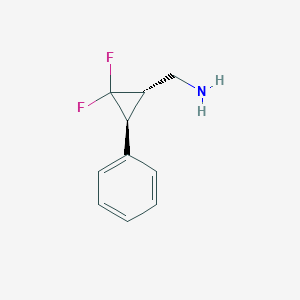
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
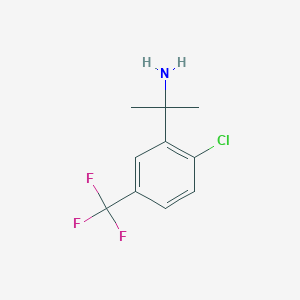
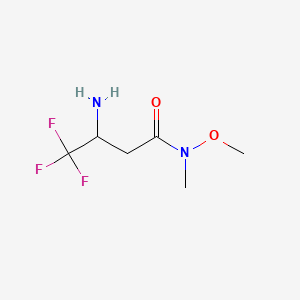
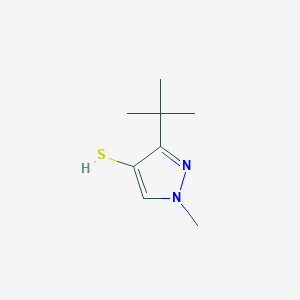

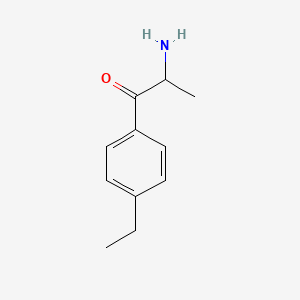
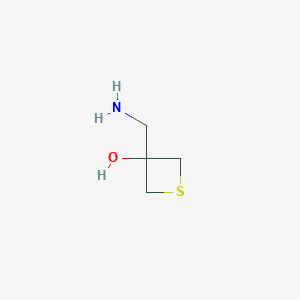

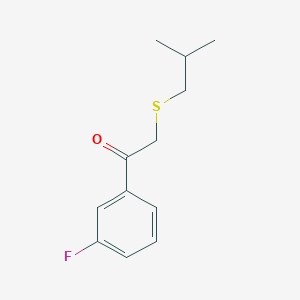
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
